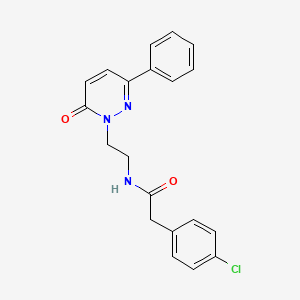

![molecular formula C24H22N2O5S B2800913 (3E)-1-benzyl-3-{[(2,5-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893314-31-3](/img/structure/B2800913.png)

(3E)-1-benzyl-3-{[(2,5-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

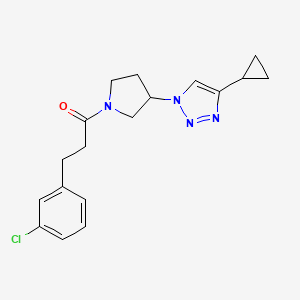

The compound is a benzothiazinone derivative. Benzothiazinones are a class of compounds that contain a benzene ring fused to a thiazinone. Thiazinone is a six-membered cyclic compound containing four carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the dimethoxyphenylamino group suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The benzothiazinone core provides a rigid, planar structure, while the benzyl and dimethoxyphenylamino groups may add steric bulk and potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The benzothiazinone core may be involved in aromatic substitution reactions, while the amino group in the dimethoxyphenylamino moiety could potentially participate in reactions involving the formation or cleavage of nitrogen-containing bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazinone core could contribute to its stability and rigidity, while the dimethoxyphenylamino group could influence its solubility and reactivity .科学的研究の応用

Multicomponent Synthesis Applications

A study on the multicomponent synthesis of 2-amino-3-R-4-aryl-4H-pyranes derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide revealed a complex interaction leading to the formation of new compounds. This synthesis process can yield either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides) depending on the reactants used, demonstrating the compound's utility in facilitating diverse chemical reactions and the formation of novel heterocyclic compounds (Lega et al., 2016).

Novel Heterocycle Formation

Another research explored the synthesis of novel heterocycles, such as 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, showcasing the compound's potential in creating previously unknown ring systems. This indicates its significant role in expanding the repertoire of heterocyclic chemistry (Coppo & Fawzi, 1998).

Antimicrobial Activity Evaluation

The synthesis of 1-ethyl-1H-2,1-benzothiazine 2,2-dioxide derivatives using cycloalkanecarbaldehydes was also studied, with an evaluation of their antimicrobial activity. This research points to the compound's usefulness in developing new antimicrobial agents, showcasing its practical applications in medical and pharmaceutical chemistry (Lega et al., 2017).

Structural and Mechanistic Insights

Research on the reaction of alkyl 1-R-4-hydroxy-2,2-dioxo-1Н-2λ6,1-benzothiazine-3-carboxylates with 1H-1,2,4-triazol-5-amine under certain conditions produced not only the expected carboxamides but also novel triazolo-pyrimido-benzothiazinones, offering insights into the reactivity and potential structural manipulations of benzothiazine derivatives (Ukrainets et al., 2015).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3E)-1-benzyl-3-[(2,5-dimethoxyanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5S/c1-30-18-12-13-22(31-2)20(14-18)25-15-23-24(27)19-10-6-7-11-21(19)26(32(23,28)29)16-17-8-4-3-5-9-17/h3-15,25H,16H2,1-2H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNMVIHLQQIWKV-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

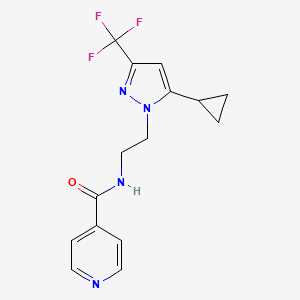

![3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2800831.png)

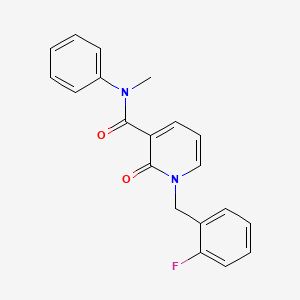

![1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione](/img/structure/B2800839.png)

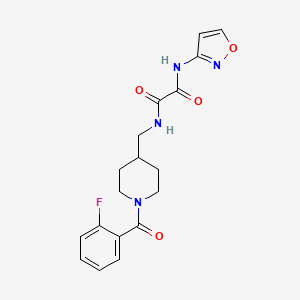

![(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2800841.png)

![8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2800842.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2800843.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2800844.png)

![3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B2800845.png)

![4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2800851.png)

![7-[(4-Bromophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2800853.png)